Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a pyridine ring to a thiazole ring. One common method involves the reaction of a thiazole derivative with a pyridine precursor under specific conditions to form the fused bicyclic structure . The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and computational chemistry can aid in optimizing the reaction conditions for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings .
Mechanism of Action
The mechanism of action of ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thiazolopyrimidines: These compounds also feature a thiazole ring fused to another heterocycle and have similar applications in medicinal chemistry
Uniqueness
Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and aminomethyl groups contribute to its unique reactivity and potential as a therapeutic agent .
Biological Activity
Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₇N₃O₂S
- Molecular Weight : 291.37 g/mol
The compound features a thiazolo-pyridine core with an aminomethyl substituent and a cyclopropyl group, which may contribute to its biological activity through various mechanisms of action.
Structural Features
Feature | Description |
---|---|
Thiazole Ring | Contains sulfur and nitrogen, contributing to reactivity and biological interactions. |
Cyclopropyl Group | Affects steric hindrance and electronic properties, potentially enhancing binding to biological targets. |
Aminomethyl Substituent | May interact with various receptors or enzymes, influencing pharmacological effects. |
Anticonvulsant Activity
Research indicates that compounds with thiazole moieties often exhibit anticonvulsant properties. For instance, related thiazole derivatives have shown significant efficacy in seizure models, with some achieving complete protection in animal studies . The SAR analysis suggests that the presence of specific substituents can enhance anticonvulsant activity, indicating a potential pathway for this compound to be explored in this context.
Antitumor Activity
Thiazole-containing compounds have been investigated for their anticancer properties. Studies have demonstrated that certain derivatives can inhibit tumor cell proliferation effectively. For example, compounds structurally similar to the target compound have shown IC₅₀ values less than those of standard chemotherapeutics like doxorubicin against various cancer cell lines . The presence of electron-donating groups in the structure is often correlated with enhanced cytotoxicity.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has also been documented. Some studies have indicated that these compounds can inhibit COX enzymes, which are critical in inflammatory processes. This compound may exhibit similar properties due to its structural characteristics .
Synthesis and Biological Evaluation
Recent studies synthesized various thiazole derivatives and evaluated their biological activities:
- Synthesis of Analogues : Researchers synthesized several analogues of this compound to assess their pharmacological profiles.
- In Vitro Testing : These analogues were tested against various cancer cell lines (e.g., A549 lung adenocarcinoma) showing promising results with IC₅₀ values indicating significant cytotoxicity.
- Mechanistic Insights : Molecular dynamics simulations revealed interaction patterns with target proteins that suggest a mechanism involving hydrophobic contacts and hydrogen bonding .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that:
- Substituent Effects : The nature of substituents on the thiazole ring significantly influences biological activity.
- Positioning of Functional Groups : The positioning of electron-withdrawing or donating groups can enhance or diminish activity against specific targets such as COX enzymes or cancer cell lines.
Properties
Molecular Formula |
C14H17N3O2S |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H17N3O2S/c1-3-19-14(18)11-7(2)10-9(6-15)17-20-13(10)16-12(11)8-4-5-8/h8H,3-6,15H2,1-2H3 |
InChI Key |
FAIXJBHHWBUINV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CN)C3CC3 |
Origin of Product |
United States |
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